REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]([CH:11](O)[CH3:12])=[CH:7][C:8]=1[CH2:9][CH3:10].S(Cl)([Cl:16])=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]([CH:11]([Cl:16])[CH3:12])=[CH:7][C:8]=1[CH2:9][CH3:10]
|
Name
|
3-methoxy-4-ethyl-6-(1-hydroxyethyl)-pyridine
|
Quantity
|
236 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=NC(=CC1CC)C(C)O
|
Name
|
|
Quantity
|
0.141 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with 12 mL of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with 3×10 mL of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics are dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=NC(=CC1CC)C(C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 249 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |